N-(3-methylbutyl)-N'-(1-phenylethyl)ethanediamide
Overview
Description
N-(3-methylbutyl)-N’-(1-phenylethyl)ethanediamide: is an organic compound characterized by its unique structure, which includes both an aliphatic and an aromatic moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of N-(3-methylbutyl)-N’-(1-phenylethyl)ethanediamide typically begins with the selection of appropriate starting materials such as 3-methylbutylamine and 1-phenylethylamine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an inert atmosphere, such as nitrogen, and at controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N-(3-methylbutyl)-N’-(1-phenylethyl)ethanediamide may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the aliphatic chain, leading to the formation of corresponding oxides or hydroxylated products.
Reduction: Reduction reactions can target the amide groups, potentially converting them into amines under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, N-(3-methylbutyl)-N’-(1-phenylethyl)ethanediamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a candidate for drug design and development.
Medicine
In medicine, derivatives of N-(3-methylbutyl)-N’-(1-phenylethyl)ethanediamide could be explored for their pharmacological properties. Research may focus on their potential as therapeutic agents for various diseases.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural properties make it suitable for applications in polymer science and material engineering.
Mechanism of Action
The mechanism by which N-(3-methylbutyl)-N’-(1-phenylethyl)ethanediamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s amide groups can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methylbutyl)-N’-(1-phenylethyl)propanediamide
- N-(3-methylbutyl)-N’-(1-phenylethyl)butanediamide
Uniqueness
N-(3-methylbutyl)-N’-(1-phenylethyl)ethanediamide is unique due to its specific combination of aliphatic and aromatic moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(3-methylbutyl)-N'-(1-phenylethyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11(2)9-10-16-14(18)15(19)17-12(3)13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3,(H,16,18)(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBOWLDEVZOANE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NC(C)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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